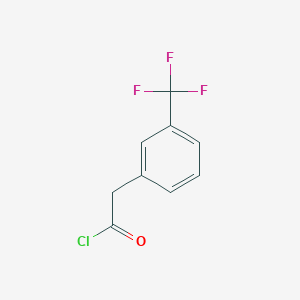

3-(Trifluoromethyl)phenylacetyl chloride

Descripción

Significance of Trifluoromethylated Compounds in Synthetic Chemistry and Life Sciences

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a widely employed strategy in the design of pharmaceuticals, agrochemicals, and advanced materials. mdpi.com The unique properties of the -CF3 group, such as its high electronegativity, metabolic stability, and lipophilicity, can profoundly alter the physicochemical and biological characteristics of a parent compound. mdpi.com

In the life sciences, particularly in drug discovery, the trifluoromethyl group is often used to enhance the efficacy of therapeutic candidates. mdpi.com Its presence can lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the drug's half-life. mdpi.com Furthermore, the lipophilic nature of the -CF3 group can enhance a molecule's ability to cross cellular membranes. The strong electron-withdrawing nature of the group can also influence the acidity or basicity of nearby functional groups, which can in turn affect how a molecule interacts with its biological target. mdpi.com Aromatic compounds that contain trifluoromethyl groups are common in many pharmaceuticals. mdpi.com

Overview of Acyl Chlorides in Modern Organic Synthesis

Acyl chlorides, characterized by the -COCl functional group, are highly reactive derivatives of carboxylic acids. This heightened reactivity makes them exceptionally useful as intermediates in a wide array of organic transformations. They are powerful acylating agents, readily participating in nucleophilic acyl substitution reactions with a variety of nucleophiles, including alcohols, amines, and arenes.

The utility of acyl chlorides lies in their ability to facilitate the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. They are routinely used in the synthesis of esters, amides, and ketones (via Friedel-Crafts acylation). The conversion of a less reactive carboxylic acid into a highly reactive acyl chloride is a common initial step in many synthetic sequences, enabling subsequent reactions that would otherwise be sluggish or require harsh conditions. The most common method for this transformation involves treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). smolecule.com

Scope and Core Research Foci on 3-(Trifluoromethyl)phenylacetyl Chloride

This compound is a bifunctional molecule that combines the influential trifluoromethyl group with the reactive acyl chloride moiety. Research interest in this compound is primarily centered on its application as a building block in organic synthesis for the creation of more complex molecules, particularly those with potential biological activity.

The primary precursor for the synthesis of this compound is 3-(Trifluoromethyl)phenylacetic acid. smolecule.com This carboxylic acid is a stable, crystalline solid that serves as the starting point for the introduction of the 3-(trifluoromethyl)phenylacetyl group into target structures. cymitquimica.comsigmaaldrich.com The conversion to the acyl chloride is a standard and efficient process. smolecule.com

The core research focus for this compound is its use as a reagent to synthesize a variety of derivatives. Its reactions are characteristic of acyl chlorides, leading to the formation of amides, esters, and other carbonyl compounds. The scientific significance of these products often stems from the presence of the 3-(trifluoromethyl)phenyl moiety, which is incorporated to modulate the properties of the final molecule for applications in medicinal chemistry and materials science. cymitquimica.com Studies have explored how compounds derived from this compound interact with biological systems, such as enzymes, through acylation, which can affect their activity. smolecule.com

Below are tables detailing the properties of this compound and its immediate precursor.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 2003-14-7 labshake.com |

| Molecular Formula | C₉H₆ClF₃O labshake.com |

| Molecular Weight | 222.59 g/mol labshake.com |

| Synonyms | 2-(3-(Trifluoromethyl)phenyl)acetyl chloride labshake.com |

Table 2: Properties of 3-(Trifluoromethyl)phenylacetic acid

| Property | Value |

|---|---|

| CAS Number | 351-35-9 sigmaaldrich.com |

| Molecular Formula | C₉H₇F₃O₂ cymitquimica.com |

| Molecular Weight | 204.15 g/mol sigmaaldrich.com |

| Appearance | White to off-white crystalline solid cymitquimica.com |

| Melting Point | 76-79 °C sigmaaldrich.com |

| Synonyms | (α,α,α-Trifluoro-m-tolyl)acetic acid sigmaaldrich.com |

Structure

3D Structure

Propiedades

IUPAC Name |

2-[3-(trifluoromethyl)phenyl]acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O/c10-8(14)5-6-2-1-3-7(4-6)9(11,12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEVJJJQOPGZSIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30508908 | |

| Record name | [3-(Trifluoromethyl)phenyl]acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30508908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2003-14-7 | |

| Record name | [3-(Trifluoromethyl)phenyl]acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30508908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Trifluoromethyl Phenylacetyl Chloride

Direct Acylation Routes from 3-(Trifluoromethyl)phenylacetic Acid

The most straightforward approach to synthesizing 3-(Trifluoromethyl)phenylacetyl chloride is the direct conversion of 3-(Trifluoromethyl)phenylacetic acid. This transformation involves the replacement of the hydroxyl group of the carboxylic acid with a chloride ion, typically using inorganic acid chlorides.

Utilization of Thionyl Chloride and Oxalyl Chloride for Acyl Chloride Formation

Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are common and highly effective reagents for the preparation of acyl chlorides from carboxylic acids. The primary advantage of these reagents is that the byproducts of the reaction are gaseous (sulfur dioxide and hydrogen chloride), which simplifies the purification of the desired acyl chloride.

The reaction with thionyl chloride is often carried out by refluxing the carboxylic acid in neat thionyl chloride or in an inert solvent. The mechanism involves the formation of a highly reactive chlorosulfite intermediate, which is then attacked by a chloride ion. The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction.

Oxalyl chloride is often used under milder conditions, typically at room temperature in a solvent like dichloromethane (B109758), also with a catalytic amount of DMF. It is generally considered a more selective reagent than thionyl chloride.

| Reagent | Typical Conditions | Key Features |

| Thionyl Chloride (SOCl₂) ** | Reflux in neat SOCl₂ or inert solvent (e.g., ACN), often with catalytic DMF. wikipedia.org | Gaseous byproducts (SO₂ HCl) simplify workup. wikipedia.org |

| Oxalyl Chloride ((COCl)₂) ** | Stirring in DCM at room temperature with catalytic DMF. | Milder conditions compared to SOCl₂. wikipedia.org |

Reflux Methods Involving Phosphorus Pentachloride

Phosphorus pentachloride (PCl₅) is another potent chlorinating agent for converting carboxylic acids to their corresponding acyl chlorides. This method typically involves heating the mixture under reflux conditions. smolecule.com

The reaction between 3-(Trifluoromethyl)phenylacetic acid and PCl₅ proceeds via a mechanism that results in the formation of this compound, along with phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl) as byproducts. chemguide.co.uklibretexts.org Stoichiometrically, about 1.2 to 1.5 equivalents of PCl₅ are generally used to ensure the reaction goes to completion. smolecule.com The reaction is often conducted at temperatures ranging from 80 to 120°C for a duration of 2 to 8 hours. smolecule.com Due to the solid nature of PCl₅, efficient stirring is crucial for this heterogeneous reaction mixture. smolecule.com The resulting acyl chloride is then typically isolated by fractional distillation from the POCl₃ byproduct. chemguide.co.uklibretexts.org

| Parameter | Condition | Reference |

| Reagent | Phosphorus Pentachloride (PCl₅) | smolecule.com |

| Stoichiometry | 1.2 - 1.5 equivalents | smolecule.com |

| Temperature | 80 - 120 °C (Reflux) | smolecule.com |

| Reaction Time | 2 - 8 hours | smolecule.com |

| Byproducts | POCl₃, HCl | chemguide.co.uklibretexts.org |

Precursor Synthesis and Halogenation Approaches

Friedel-Crafts Acylation of 3-(Trifluoromethyl)benzene with Chloroacetyl Chloride

The Friedel-Crafts acylation provides a direct route to an alpha-chloro ketone, a precursor to the target molecule. In this approach, 3-(Trifluoromethyl)benzene undergoes acylation with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.com

The reaction introduces the chloroacetyl group onto the aromatic ring, yielding 2-chloro-1-(3-(trifluoromethyl)phenyl)ethan-1-one. The trifluoromethyl group is a deactivating and meta-directing group in electrophilic aromatic substitution, which directs the incoming acyl group primarily to the meta position. The reaction is typically carried out in an inert solvent like dichloromethane at temperatures ranging from 0°C to room temperature. Subsequent chemical transformations would be required to convert the resulting alpha-chloro ketone into this compound.

| Reactant 1 | Reactant 2 | Catalyst | Typical Solvent | Product |

| 3-(Trifluoromethyl)benzene | Chloroacetyl Chloride | AlCl₃ | Dichloromethane | 2-chloro-1-(3-(trifluoromethyl)phenyl)ethan-1-one |

Vilsmeier-Haack Type Chlorination for Alpha-Chloro Ketone Precursors

The Vilsmeier-Haack reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is well-known for the formylation of electron-rich aromatic compounds. wikipedia.org However, its reactivity can be extended to the chlorination of enolizable ketones to furnish alpha-chloro ketones.

In this context, a ketone precursor, such as 1-(3-(trifluoromethyl)phenyl)ethan-1-one, could be reacted with the Vilsmeier reagent. The reaction proceeds through the formation of an enolate or enol, which then attacks the electrophilic Vilsmeier reagent. The resulting intermediate can then be hydrolyzed to yield the corresponding alpha-chloro ketone, 2-chloro-1-(3-(trifluoromethyl)phenyl)ethan-1-one. This method provides an alternative pathway to the alpha-chloro ketone precursor synthesized via the Friedel-Crafts reaction.

Grignard Reaction and Subsequent Hydrolysis for 3-(Trifluoromethyl)phenylacetic Acid Precursors

The synthesis of the starting carboxylic acid, 3-(Trifluoromethyl)phenylacetic acid, can be achieved through a Grignard reaction. This multi-step process begins with the formation of a Grignard reagent from a suitable halo-substituted trifluoromethylbenzene, such as 1-bromo-3-(trifluoromethyl)benzene. nih.gov

The Grignard reagent, 3-(trifluoromethyl)phenylmagnesium bromide, is then reacted with a source of a one-carbon electrophile that can be converted to a carboxylic acid. A common method involves the carboxylation of the Grignard reagent by treating it with solid carbon dioxide (dry ice). This is followed by an acidic workup to protonate the resulting carboxylate salt, yielding 3-(Trifluoromethyl)phenylacetic acid. google.com Alternatively, the Grignard reagent can be reacted with other electrophiles like bromoacetate (B1195939) esters in the presence of a catalyst, followed by hydrolysis to give the desired carboxylic acid. google.com This precursor can then be converted to the final acyl chloride product using the methods described in section 2.1.

| Starting Material | Key Reagents | Intermediate | Final Product of this Stage |

| 1-Bromo-3-(trifluoromethyl)benzene | 1. Mg, Ether 2. CO₂ (s) 3. H₃O⁺ | 3-(Trifluoromethyl)phenylmagnesium bromide | 3-(Trifluoromethyl)phenylacetic acid |

Diazotization-Hydrolysis Routes for 3-(Trifluoromethyl)phenylacetic Acid Precursors

The primary precursor for this compound is 3-(trifluoromethyl)phenylacetic acid. sigmaaldrich.com A well-established synthetic pathway to this acid begins with 3-(trifluoromethyl)aniline. This route involves the transformation of the amino group into a carboxylic acid moiety via a multi-step sequence involving diazotization and a Sandmeyer reaction. wikipedia.org

The process is initiated with the diazotization of 3-(trifluoromethyl)aniline. google.com The aromatic amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like sulfuric acid, at low temperatures (0–5 °C) to produce the corresponding aryl diazonium salt. google.comgoogle.com This intermediate is highly reactive and is generally used immediately in the subsequent step.

Following diazotization, a Sandmeyer cyanation reaction is employed. wikipedia.orgunito.it The aryl diazonium salt is treated with a copper(I) cyanide salt, which facilitates the replacement of the diazonium group (-N₂⁺) with a nitrile group (-CN). wikipedia.orgorgsyn.org This radical-nucleophilic aromatic substitution reaction yields 3-(trifluoromethyl)benzyl cyanide. wikipedia.orgwikipedia.org

The final step in forming the precursor acid is the hydrolysis of the nitrile group. wikipedia.orgscribd.com 3-(Trifluoromethyl)benzyl cyanide is subjected to hydrolysis under acidic conditions, commonly by heating with an aqueous solution of sulfuric acid, to convert the nitrile into a carboxylic acid. scribd.comorgsyn.org This reaction proceeds efficiently to yield the target precursor, 3-(trifluoromethyl)phenylacetic acid. orgsyn.org

| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |

| 1 | 3-(Trifluoromethyl)aniline | NaNO₂, H₂SO₄, 0-5°C | 3-(Trifluoromethyl)benzenediazonium salt | Diazotization |

| 2 | 3-(Trifluoromethyl)benzenediazonium salt | CuCN | 3-(Trifluoromethyl)benzyl cyanide | Sandmeyer Reaction |

| 3 | 3-(Trifluoromethyl)benzyl cyanide | H₂SO₄, H₂O, Heat | 3-(Trifluoromethyl)phenylacetic acid | Hydrolysis |

Strategic Fluorination Techniques for Phenylacetyl Chloride Derivatives

The incorporation of a trifluoromethyl (-CF₃) group into aromatic rings is a critical strategy in medicinal chemistry and materials science due to its profound impact on a molecule's electronic properties, lipophilicity, and metabolic stability. nih.govnih.gov Several advanced methods exist for introducing this functional group, which can be considered strategic alternatives to starting with a pre-fluorinated material.

One prominent method is the Sandmeyer-type trifluoromethylation . This reaction modifies the classical Sandmeyer protocol by using a trifluoromethyl source. wikipedia.orgorganic-chemistry.org An aromatic amine can be converted to its diazonium salt and then treated with a copper catalyst and an inexpensive trifluoromethylating agent like TMSCF₃ (trimethyl(trifluoromethyl)silane) to yield the corresponding benzotrifluoride. organic-chemistry.org This approach allows for the direct conversion of an amino group to a trifluoromethyl group. organic-chemistry.org

Palladium-catalyzed trifluoromethylation has emerged as a powerful tool for C-CF₃ bond formation. nih.govnih.gov This method allows for the coupling of aryl halides (chlorides, bromides, iodides) with a trifluoromethyl source. nih.govnih.gov The use of specialized phosphine (B1218219) ligands on the palladium catalyst has enabled the trifluoromethylation of a wide range of functionalized aromatic and heteroaromatic substrates under relatively mild conditions. nih.govnih.gov This technique is particularly valuable for late-stage functionalization in complex syntheses. nih.gov

The development of shelf-stable electrophilic trifluoromethylating reagents has also revolutionized the field. nih.govnih.govchem-station.com Reagents such as hypervalent iodine compounds (e.g., Togni's reagents) and sulfonium (B1226848) salts (e.g., Umemoto's reagents) act as sources of an electrophilic "CF₃⁺" equivalent. nih.govnih.govconicet.gov.ar These reagents can react with a variety of nucleophiles, including arenes, under the promotion of a catalyst. nih.govconicet.gov.ar Some of these reactions can also proceed through a radical pathway, expanding their synthetic utility. nih.gov

| Method | Substrate Type | Key Reagents | Catalyst | Key Features |

| Sandmeyer Trifluoromethylation | Aryl diazonium salts | TMSCF₃ | Copper-mediated | Uses inexpensive CF₃ source; good for converting amines. organic-chemistry.org |

| Palladium-Catalyzed Coupling | Aryl halides (Cl, Br, I) | TESCF₃, KF | Palladium complex with phosphine ligands | Broad substrate scope; tolerates many functional groups. nih.govnih.gov |

| Electrophilic Trifluoromethylation | Arenes, various nucleophiles | Togni's or Umemoto's reagents | Often metal or organocatalyst assisted | Uses shelf-stable reagents; can react with diverse nucleophiles. nih.govnih.gov |

Emerging Synthetic Strategies and Catalytic Approaches

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. While traditional methods involving stoichiometric chlorinating agents like thionyl chloride or oxalyl chloride are effective, modern research focuses on developing more efficient and milder catalytic approaches.

A significant advancement is the direct synthesis of acyl chlorides via palladium-catalyzed carbonylation . capes.gov.bracs.org This strategy allows for the construction of aryl acyl chlorides directly from aryl halides. nih.govresearchgate.net In this process, an aryl iodide or bromide is reacted with carbon monoxide (CO) in the presence of a palladium catalyst and a chloride source. capes.gov.brnih.gov The use of sterically bulky phosphine ligands, such as P(tBu)₃, has been shown to facilitate the crucial reductive elimination step, allowing the acid chloride to be formed under mild conditions. acs.orgnih.gov This method bypasses the need to first synthesize and isolate the corresponding carboxylic acid, representing a more atom-economical route. acs.org

Visible-light photoredox catalysis offers a novel way to activate and utilize acyl chlorides. researchgate.netnih.gov While not a direct synthesis of the acyl chloride itself, this emerging field highlights modern applications of these reactive intermediates. Through photoredox catalysis, acyl chlorides can be converted into acyl radicals under exceptionally mild conditions. researchgate.netnih.govrsc.org These acyl radicals are versatile intermediates that can participate in a variety of carbon-carbon bond-forming reactions, such as Giese-type additions to olefins, which are not readily accessible through traditional means. rsc.org This approach relies on the activation of the acyl chloride through a nucleophilic organic catalyst or a photocatalyst, which initiates a radical cascade upon irradiation with visible light. rsc.org

Recent studies have also explored novel catalytic systems for the activation of carboxylic acids. For example, the use of cyanuric chloride with a formamide (B127407) catalyst has been shown to be a cost-effective method for generating acid chlorides in situ for subsequent reactions like amidation and esterification. rsc.org

| Strategy | Substrate | Catalyst | Key Reagents | Product | Key Advantage |

| Palladium-Catalyzed Carbonylation | Aryl Iodide/Bromide | Pd complex with P(tBu)₃ | Carbon Monoxide (CO), Chloride Source | Acyl Chloride | Direct synthesis from aryl halide, bypassing carboxylic acid. capes.gov.bracs.org |

| Visible-Light Photoredox Activation | Acyl Chloride | Organic or Metal Photocatalyst | Electron-poor olefins | Acylated products (e.g., ketones) | Generates acyl radicals for novel C-C bond formation under mild conditions. researchgate.netrsc.org |

| Formamide Catalyzed Activation | Carboxylic Acid | Formylpyrrolidine (FPyr) | Trichlorotriazine (TCT) | Acyl Chloride (in situ) | Cost-efficient activation using substoichiometric promoter. rsc.org |

Chemical Reactivity and Mechanistic Investigations of 3 Trifluoromethyl Phenylacetyl Chloride

Nucleophilic Acyl Substitution Reactions

3-(Trifluoromethyl)phenylacetyl chloride, as a typical acyl chloride, is expected to readily undergo nucleophilic acyl substitution. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the adjacent chlorine atom and the trifluoromethyl group on the phenyl ring. This high reactivity allows for efficient reactions with a wide range of nucleophiles, including alcohols and amines.

The reaction of this compound with alcohols yields the corresponding esters. This process is a standard method for ester formation. The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride ion, which is an excellent leaving group. A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the hydrogen chloride (HCl) byproduct that is formed.

The general mechanism proceeds as follows:

Nucleophilic Attack: The alcohol attacks the carbonyl carbon, forming a tetrahedral intermediate.

Elimination: The carbonyl group reforms, and the chloride ion is expelled.

Deprotonation: The added base removes the proton from the oxonium ion to yield the final ester product and the corresponding ammonium salt.

While specific kinetic data for the esterification of this compound is not available, the reaction is expected to be rapid and high-yielding under standard conditions.

Similarly, this compound reacts with primary or secondary amines to form amides. This reaction is typically very fast due to the high nucleophilicity of amines. The mechanism is analogous to esterification, involving nucleophilic attack by the amine's nitrogen atom on the carbonyl carbon, formation of a tetrahedral intermediate, and subsequent elimination of the chloride ion.

An excess of the amine or the addition of a non-nucleophilic base is used to neutralize the HCl generated during the reaction. This prevents the protonation of the reactant amine, which would render it non-nucleophilic. Amide bond formation via acyl chlorides is a cornerstone of organic synthesis, particularly in the preparation of pharmaceuticals and polymers.

Solvolysis Reactions and Kinetic Studies

Solvolysis is a reaction where the solvent acts as the nucleophile. For an acyl chloride like this compound, solvolysis in nucleophilic solvents such as water, alcohols, or aqueous-organic mixtures would lead to the formation of carboxylic acids or esters. The study of solvolysis rates under various solvent conditions provides deep insight into the reaction mechanism, particularly whether it follows a bimolecular (SN2-like) or unimolecular (SN1-like) pathway.

The Grunwald-Winstein equation is a linear free-energy relationship used to quantify the effect of the solvent on the rate of solvolysis. It helps to elucidate the reaction mechanism by separating the effects of solvent ionizing power from solvent nucleophilicity. The extended (two-term) Grunwald-Winstein equation is expressed as:

log(k/k₀) = mY + lN

where:

k is the rate constant in a given solvent.

k₀ is the rate constant in the reference solvent (80% ethanol/20% water).

m is the sensitivity of the reaction to the solvent's ionizing power, Y (based on the solvolysis of a model SN1 substrate).

l is the sensitivity of the reaction to the solvent's nucleophilicity, N (based on the solvolysis of a model SN2 substrate).

For acyl chlorides, the magnitude of l and m can distinguish between different mechanistic pathways. A high l value suggests significant nucleophilic participation from the solvent in the rate-determining step, characteristic of an associative SN2 or addition-elimination mechanism. A high m value indicates substantial charge separation and formation of a carbocation-like intermediate, characteristic of a dissociative SN1 mechanism. Although specific l and m values for this compound have not been published, studies on phenylacetyl chloride show a mechanistic change from an addition-elimination pathway to an ionization pathway depending on the solvent composition.

The structure of this compound suggests a complex interplay of solvent effects. The phenylacetyl system itself can stabilize a positive charge at the benzylic carbon, potentially favoring an SN1 pathway where the rate is sensitive to solvent ionizing power (m). However, the carbonyl group provides a site for direct nucleophilic attack by the solvent, favoring an SN2 or addition-elimination pathway sensitive to solvent nucleophilicity (l).

Highly nucleophilic solvents would favor a bimolecular mechanism, while highly ionizing, non-nucleophilic solvents (like trifluoroethanol) would favor a unimolecular mechanism. A detailed kinetic study across a range of solvents would be required to determine the precise nature of the transition state for this compound.

The Kinetic Solvent Isotope Effect (KSIE) is a powerful tool for investigating reaction mechanisms, determined by comparing the reaction rate in a protonated solvent (e.g., H₂O, CH₃OH) to that in its deuterated counterpart (e.g., D₂O, CH₃OD).

A KSIE (kH/kD) value greater than 1.5-2.0 is often indicative of a bimolecular mechanism where the solvent acts as a nucleophile and/or a general base catalyst in the rate-determining step. This is because the O-H bond being broken in the transition state is stronger than the corresponding O-D bond, leading to a slower reaction in the deuterated solvent. Conversely, a KSIE value close to 1 suggests a mechanism with little to no covalent interaction from the solvent in the rate-determining step, such as a pure SN1 reaction.

For acyl chlorides that react via an addition-elimination mechanism, the solvent can act as a nucleophile in the addition step and as a general base to assist the departure of the leaving group, often resulting in a significant KSIE. No experimental KSIE data for the solvolysis of this compound is currently available.

Elucidation of Reaction Mechanisms

The solvolysis and nucleophilic substitution of acyl chlorides can proceed through several distinct mechanisms. The predominant pathway is highly dependent on the substrate structure, the nucleophile's strength, and the solvent's properties. For phenylacetyl chlorides, a key area of investigation is the transition between concerted (S_N2) or stepwise associative (addition-elimination) mechanisms and dissociative (S_N1) mechanisms involving an acylium ion intermediate.

Nucleophilic substitution at an acyl carbon can be conceptualized along a continuum of S_N1 and S_N2-like pathways. The S_N1 (Substitution Nucleophilic Unimolecular) mechanism involves a slow, rate-determining ionization of the substrate to form a carbocation intermediate (in this case, an acylium ion), which is then rapidly attacked by a nucleophile. This pathway is favored by polar, protic solvents that can stabilize the ionic intermediates and for substrates that can form relatively stable carbocations.

Conversely, the S_N2 (Substitution Nucleophilic Bimolecular) mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This pathway is characterized by a transition state in which both the incoming nucleophile and the departing leaving group are partially bonded to the carbon atom. It is favored by strong nucleophiles and polar aprotic solvents.

For phenylacetyl chloride and its derivatives, the S_N1 pathway proceeds through the formation of a phenylacetylium ion. The stability of this ion is a critical factor. The parent phenylacetylium ion is relatively unstable, but its formation can be promoted in highly ionizing solvents. Solvolysis studies on the closely related phenylacetyl chloride show a change from an associative mechanism to an ionization (S_N1) channel in more aqueous (and thus more ionizing) solvent mixtures researchgate.net. It is expected that this compound would exhibit a reduced tendency to react via an S_N1 mechanism compared to the unsubstituted analog. The trifluoromethyl group is a powerful electron-withdrawing group, which would destabilize the adjacent acylium ion, thereby increasing the activation energy for the ionization step.

In contrast, an S_N2-like mechanism, involving backside attack by a nucleophile, is also possible. The reactivity in an S_N2 pathway is sensitive to steric hindrance around the electrophilic center.

For acyl compounds, the most common mechanism for nucleophilic substitution is the addition-elimination pathway, sometimes referred to as the S_N_Ac or tetrahedral mechanism. This is a two-step, associative process that is distinct from the concerted S_N2 pathway.

Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate.

Elimination: The carbonyl double bond is reformed by the expulsion of the leaving group (chloride ion).

This pathway is generally favored for acyl chlorides due to the high electrophilicity of the carbonyl carbon and the stability of the tetrahedral intermediate. Studies on analogous compounds like chloroacetyl chloride indicate that reactions in various solvents proceed via this addition-elimination channel, where the addition step is typically rate-determining cdnsciencepub.com. For this compound, the strong inductive electron-withdrawing effect of the CF3 group would significantly enhance the electrophilicity of the carbonyl carbon. This heightened electrophilicity would accelerate the initial nucleophilic attack, strongly favoring the addition-elimination pathway over a dissociative S_N1 mechanism.

The table below illustrates the expected influence of the -CF3 group on the key steps of these competing pathways compared to unsubstituted phenylacetyl chloride.

| Mechanistic Pathway | Key Step | Influence of 3-CF3 Group | Rationale |

| S_N1 | Formation of Phenylacetylium Ion | Deactivation | The electron-withdrawing CF3 group destabilizes the positive charge of the acylium ion intermediate. |

| Addition-Elimination | Nucleophilic Attack on Carbonyl | Activation | The electron-withdrawing CF3 group increases the partial positive charge (electrophilicity) on the carbonyl carbon. |

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms. DFT allows for the calculation of the geometries and energies of reactants, products, transition states, and intermediates.

A typical DFT study of the reaction mechanisms of this compound would involve:

Geometry Optimization: Calculating the lowest energy structures for all stationary points along the proposed reaction coordinates (S_N1, S_N2, and addition-elimination).

Transition State Searching: Locating the transition state structures that connect reactants to intermediates or products. This is crucial for determining the activation energy (energy barrier) of each mechanistic step.

Frequency Calculations: Confirming that optimized structures are true minima (all real frequencies) or transition states (one imaginary frequency) and calculating thermochemical data like Gibbs free energy.

By comparing the calculated Gibbs free energy of activation (ΔG‡) for the competing pathways, a prediction can be made about the most likely mechanism under specific conditions (e.g., in the gas phase or with a solvent model). For instance, DFT calculations on related systems, such as phenylacetyl chloride, have been used to determine the gas-phase stabilities of the corresponding acylium ions, providing insight into the feasibility of the S_N1 pathway researchgate.net. A computational study on this compound would be expected to show a significantly higher energy barrier for the S_N1 pathway compared to the addition-elimination pathway, confirming the strong deactivating effect of the CF3 group on cation formation.

Furthermore, Natural Bond Orbital (NBO) analysis can be employed to study the charge distribution in the molecule, quantifying the increased electrophilicity of the carbonyl carbon due to the trifluoromethyl group.

The Electronic and Steric Influence of the Trifluoromethyl Group on Reactivity

The trifluoromethyl (-CF3) group exerts a profound influence on the reactivity of the acyl chloride moiety through a combination of powerful electronic effects and moderate steric effects.

Electronic Effects: The -CF3 group is one of the most potent electron-withdrawing groups used in organic chemistry. Its effect is primarily inductive (through the sigma bonds), stemming from the high electronegativity of the three fluorine atoms. This strong inductive pull (-I effect) has a direct impact on the phenylacetyl chloride core:

Increased Electrophilicity: The -CF3 group withdraws electron density from the phenyl ring and, by extension, from the acetyl group. This withdrawal significantly increases the partial positive charge on the carbonyl carbon, making it a much "harder" and more reactive electrophile. This enhances its reactivity towards nucleophiles, particularly in an addition-elimination mechanism nih.gov.

Destabilization of Cationic Intermediates: As discussed previously, the electron-withdrawing nature of the -CF3 group strongly destabilizes any developing positive charge. This makes the formation of an acylium ion intermediate, required for an S_N1 pathway, highly unfavorable nih.gov.

The table below summarizes key electronic properties influenced by the trifluoromethyl group.

| Property | Influence of -CF3 Group | Consequence for Reactivity |

| Carbonyl Carbon Electrophilicity | Increased | Accelerates nucleophilic attack (favors Addition-Elimination) |

| Acylium Ion Stability | Decreased | Disfavors S_N1 pathway |

| Acidity of α-protons | Increased | Can influence base-mediated side reactions (not shown) |

Steric Effects: While the electronic effects of the -CF3 group are dominant, its steric influence must also be considered. The steric demand of a trifluoromethyl group is often compared to that of an ethyl group researchgate.net. In the context of this compound, the CF3 group is positioned on the phenyl ring, meta to the acetyl chloride side chain. Due to this remote position, its direct steric hindrance on the reacting carbonyl center is minimal. The nucleophile's approach to the carbonyl carbon is largely unimpeded by the -CF3 group itself. Therefore, while steric factors are always at play in chemical reactions, for this specific molecule, the electronic effects of the trifluoromethyl group are the overwhelming determinants of its reactivity and mechanistic preferences.

Applications and Synthetic Utility of 3 Trifluoromethyl Phenylacetyl Chloride in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

3-(Trifluoromethyl)phenylacetyl chloride serves as a valuable building block in organic synthesis due to the presence of the trifluoromethyl group, which can significantly alter the chemical, physical, and biological properties of a molecule. tcichemicals.com The introduction of fluorine is a common strategy in the development of pharmaceuticals and agrochemicals, as it can enhance metabolic stability and bioavailability. tcichemicals.com

As an acyl chloride, this compound is a reactive derivative of a carboxylic acid, making it a key reagent for the synthesis of esters and amides. This reactivity allows for the facile introduction of the 3-(trifluoromethyl)phenylacetyl moiety into a wide range of molecules. The general synthesis involves the reaction of the acyl chloride with alcohols or amines to form the corresponding ester or amide. These reactions are fundamental in creating libraries of compounds for research and development. The synthesis of α-arylated esters and amides is particularly significant as these motifs are prevalent in bioactive molecules. rsc.org Methodologies for creating N-trifluoromethyl amides from carboxylic acid derivatives are also being explored, highlighting the importance of this functional group in modern chemistry. nih.govescholarship.org

Table 1: General Reactions for Ester and Amide Synthesis

| Reactant 1 | Reactant 2 | Product Class | General Reaction |

| This compound | Alcohol (R-OH) | Ester | CF3-C6H4-CH2COCl + R-OH → CF3-C6H4-CH2COOR + HCl |

| This compound | Amine (R-NH2) | Amide | CF3-C6H4-CH2COCl + R-NH2 → CF3-C6H4-CH2CONHR + HCl |

The trifluoromethyl group is a key feature in many modern pharmaceuticals. mdpi.com Its inclusion in a molecule can enhance properties like lipophilicity and binding affinity to biological targets. tcichemicals.com Consequently, building blocks like this compound are valuable intermediates in the synthesis of new therapeutic agents. Research has shown that related trifluoromethyl-containing compounds are utilized in the development of drugs for various conditions, including metabolic disorders and as anti-inflammatory agents. chemimpex.com For instance, the 3-(trifluoromethyl)phenyl structural core is found in intermediates used for the synthesis of drugs like Cinacalcet, which is used to treat hyperparathyroidism. nih.gov The development of peptide-based therapeutics for cancer also represents a growing field where novel building blocks can be applied to create targeted therapies. mdpi.com

Table 2: Examples of FDA-Approved Drugs Containing a Trifluoromethyl Group

| Drug Name | Therapeutic Area |

| Fluoxetine | Antidepressant mdpi.com |

| Sorafenib | Anticancer mdpi.com |

| Tipranavir | Anti-HIV mdpi.com |

| Doravirine | Anti-HIV mdpi.com |

The unique properties imparted by fluorine atoms have made fluorinated compounds essential in the agrochemical industry. solvay.comresearchgate.net Approximately 30% of all agrochemicals contain fluorine. tcichemicals.com The trifluoromethyl group, in particular, can enhance the efficacy of active ingredients. chemimpex.com Therefore, this compound is a relevant intermediate for synthesizing new herbicides and pesticides. The compound's structure allows it to be incorporated into larger molecules designed to have specific biological activities for crop protection. chemimpex.com The 3-(trifluoromethyl)phenyl group is an important component in the synthesis of some agrochemicals, such as the fungicide trifluoxystrobin. googleapis.com

In material science, the incorporation of fluorine can lead to materials with desirable properties such as chemical stability, thermal resistance, and specific surface characteristics. chemimpex.com Fluorinated compounds are used to create specialty polymers and coatings. chemimpex.com As a reactive intermediate, this compound can be used to introduce the fluorinated phenylacetyl group into polymer chains or onto surfaces. This modification can be used to tailor the properties of materials for advanced applications, such as in electronics or specialized coatings. solvay.com

Derivatization Strategies for Chiral Analysis and Synthesis

While this compound is an achiral molecule, the principles of using acyl chlorides for analysis are well-demonstrated by its chiral analogue, α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, commonly known as Mosher's acid chloride. wikipedia.orgsigmaaldrich.com This reagent is widely used to determine the enantiomeric purity and absolute configuration of chiral alcohols and amines. sigmaaldrich.comacs.orgumn.edu

The strategy involves reacting an enantiomerically pure sample of Mosher's acid chloride (either the (R)- or (S)-enantiomer) with the chiral alcohol or amine of unknown stereochemistry. wikipedia.org This reaction forms a covalent bond, creating a pair of diastereomers (e.g., Mosher's esters or amides). wikipedia.orgumn.edu Since diastereomers have different physical and spectroscopic properties, they can be distinguished using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR or ¹⁹F NMR. wikipedia.orgacs.org By analyzing the differences in the chemical shifts of the signals for the two diastereomers, one can determine the enantiomeric excess of the original sample and often deduce its absolute configuration. umn.edu This technique, known as Mosher's method, is a powerful and frequently used tool in stereochemical analysis. sigmaaldrich.comumn.edu

Table 3: Overview of Mosher's Method for Chiral Analysis

| Step | Description |

| 1. Derivatization | A chiral alcohol or amine is reacted with an enantiomerically pure form of Mosher's acid chloride ((R)- or (S)-MTPA-Cl). wikipedia.org |

| 2. Formation of Diastereomers | The reaction produces a mixture of diastereomeric esters or amides. umn.edu |

| 3. Spectroscopic Analysis | The diastereomeric mixture is analyzed using NMR spectroscopy (¹H or ¹⁹F). wikipedia.org |

| 4. Determination | The relative integration of the distinct NMR signals for each diastereomer allows for the calculation of enantiomeric purity. The chemical shift differences can be used to assign the absolute configuration of the original alcohol or amine. acs.orgumn.edu |

Stereoselective Derivatization in Analytical Methods (e.g., GC-MS, HPLC)

The separation of enantiomers is a critical task in pharmaceutical and chemical analysis, often accomplished by chromatographic techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). phenomenex.comnih.gov One common strategy, known as indirect separation, involves reacting the enantiomeric analyte with a chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers possess different physical properties and can be separated using standard, non-chiral chromatographic columns. weber.husigmaaldrich.com

Acyl chlorides are frequently employed as derivatizing agents for compounds containing alcohol and amine functional groups. sigmaaldrich.comscientificlabs.ie For the specific purpose of stereoselective derivatization, the agent itself must be enantiomerically pure. A prominent example from the phenylacetyl chloride family is Mosher's acid chloride, (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl). sigmaaldrich.comscientificlabs.ie MTPA-Cl is widely used to form diastereomeric amides and esters, which can then be resolved by GC or HPLC to determine the enantiomeric purity of the original amine or alcohol. nih.govnih.gov For instance, various amphetamine-related compounds have been successfully resolved by reacting them with MTPA-Cl and separating the resulting diastereomeric amides via gas-liquid chromatography (GLC). nih.gov Similarly, the chiral separation of β-blockers has been achieved through derivatization with MTPA-Cl followed by GC analysis. nih.gov

It is crucial to note that this compound is an achiral molecule, as it lacks a stereocenter. Therefore, it cannot be used as a chiral derivatizing agent to form diastereomers for the purpose of enantiomeric resolution. Reaction of an achiral reagent like this compound with a pair of enantiomers would produce a single pair of enantiomeric products, not separable on an achiral column. However, it can be used as an achiral derivatizing agent to improve the chromatographic properties, such as volatility and thermal stability, of an analyte for general GC or HPLC analysis. weber.husigmaaldrich.com

| Derivatizing Agent | Chirality | Application | Mechanism | Separation Column |

|---|---|---|---|---|

| α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) | Chiral | Enantiomeric Resolution | Forms diastereomers with chiral analytes | Standard Achiral Column |

| This compound | Achiral | Improved Chromatographic Properties (e.g., Volatility) | Forms a single enantiomeric pair with chiral analytes | Chiral Column Required for Enantiomer Separation |

Contributions to Specific Compound Classes

Fluorinated β-amino acids are valuable building blocks in medicinal chemistry and materials science, known for imparting unique conformational constraints and metabolic stability to peptides and other bioactive molecules. mdpi.comnih.gov The synthesis of these compounds can be achieved through various established methods, including Mannich-type reactions, Michael additions, and the reduction of fluorinated β-imino esters. researchgate.net

While not a direct precursor in the common pathways to the β-amino acid backbone, this compound serves as a valuable reagent for creating specific N-acylated derivatives of pre-synthesized fluorinated β-amino acids. The reaction involves the straightforward acylation of the amino group of the β-amino acid with the acid chloride, typically in the presence of a base, to form a stable amide bond. This derivatization allows for the introduction of the 3-(trifluoromethyl)phenylacetyl moiety, which can modify the pharmacological or material properties of the final compound. This synthetic step is crucial for structure-activity relationship (SAR) studies, where researchers systematically alter the structure of a lead compound to optimize its biological activity.

Pyrimidine (B1678525) rings containing a trifluoromethyl group are a common feature in many agrochemicals and pharmaceuticals due to the electron-withdrawing nature and lipophilicity of the CF₃ group. nih.govfrontiersin.org Synthetic strategies for these heterocycles often involve constructing the pyrimidine ring from precursors that already contain the trifluoromethyl group, such as ethyl trifluoroacetoacetate. nih.gov

Naphthols and hydroxyquinolines are privileged scaffolds in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties. mdpi.comnih.govnih.gov A common synthetic modification for these compounds is the derivatization of the hydroxyl group.

This compound readily reacts with the phenolic hydroxyl groups of naphthol and hydroxyquinoline through O-acylation to form the corresponding esters. This esterification reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which neutralizes the hydrochloric acid byproduct. The resulting esters often exhibit altered solubility, stability, and biological activity compared to the parent hydroxyl compounds. This transformation is a fundamental tool for producing prodrugs or fine-tuning the physicochemical properties of a molecule.

Catalytic Applications in Organic Transformations

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the attachment of an acyl group to an aromatic ring through electrophilic aromatic substitution. organic-chemistry.orglibretexts.org The reaction typically requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acylating agent. sigmaaldrich.com

In this reaction, this compound serves as the acylating agent. The Lewis acid coordinates to the carbonyl oxygen and the chloride, generating a highly electrophilic acylium ion. This acylium ion is then attacked by an electron-rich aromatic substrate (e.g., benzene, toluene, or anisole), leading to the formation of a new carbon-carbon bond. The product is a diaryl ketone, specifically a 1-aryl-2-(3-(trifluoromethyl)phenyl)ethan-1-one. This reaction is a powerful method for synthesizing complex ketone structures, which are themselves versatile intermediates for further chemical transformations. semanticscholar.org

| Aromatic Substrate | Catalyst | Major Product |

|---|---|---|

| Benzene | AlCl₃ | 1-phenyl-2-(3-(trifluoromethyl)phenyl)ethan-1-one |

| Toluene | AlCl₃ | 1-(4-methylphenyl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one (para-isomer) |

| Anisole | AlCl₃ | 1-(4-methoxyphenyl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one (para-isomer) |

Integration of this compound into Photocatalytic Systems Remains an Exploratory Area

Extensive searches for the direct application of this compound within photocatalytic systems have not yielded specific documented research. The current body of scientific literature on photocatalysis, a rapidly advancing field in organic synthesis, focuses on a variety of trifluoromethylating agents, but does not explicitly detail the use of this compound. nih.govsemanticscholar.orgfrontiersin.orgnih.gov

Photocatalysis utilizes visible light to initiate chemical reactions, offering a milder and more environmentally friendly alternative to traditional synthetic methods. nih.govresearchgate.net The field has seen significant progress in the introduction of trifluoromethyl (CF3) groups into organic molecules, a crucial modification in the development of pharmaceuticals and agrochemicals due to the unique properties conferred by the CF3 group. frontiersin.orgrsc.orgnih.gov

Research in this area has explored various sources for the trifluoromethyl radical, including trifluoroacetic acid, trifluoromethyl sulfonyl chloride, and trifluoromethyliodide, in conjunction with different photocatalysts. semanticscholar.orgfrontiersin.orgrsc.org These studies have successfully demonstrated the trifluoromethylation of a wide range of substrates, such as alkenes and aromatic compounds. nih.govnih.gov However, the specific role and reactivity of this compound as a precursor or reactant in these photocatalytic cycles have not been reported.

While the trifluoromethylphenyl moiety is of interest in medicinal chemistry, the current focus of photocatalytic research appears to be on more direct and efficient sources of the trifluoromethyl radical. nih.gov The absence of specific studies on this compound in this context suggests that its potential as a substrate or reagent in photocatalytic transformations is a subject for future investigation.

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure and composition of a substance by measuring its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Elucidation and Diastereomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum is used to identify the hydrogen atoms in the molecule. For this compound, the spectrum would exhibit two main sets of signals:

Aromatic Protons: Four protons on the phenyl ring would appear as a complex multiplet pattern in the downfield region (typically δ 7.4-7.7 ppm). The electron-withdrawing effects of both the trifluoromethyl group and the acetyl chloride moiety shift these protons downfield.

Methylene (B1212753) Protons: The two protons of the methylene group (-CH₂-) adjacent to the carbonyl group would appear as a singlet further upfield (estimated around δ 4.3 ppm). The exact chemical shift is influenced by the strong deshielding effect of the adjacent carbonyl chloride.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton. Key expected signals include the carbonyl carbon of the acetyl chloride (highly deshielded), the carbons of the aromatic ring (with distinct shifts due to the trifluoromethyl substituent), the methylene carbon, and the carbon of the trifluoromethyl group (which would show coupling to fluorine).

¹⁹F NMR: The fluorine-19 NMR spectrum is particularly informative for fluorinated compounds. It would show a single, strong signal for the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group. The chemical shift, typically around -63 ppm relative to a CFCl₃ standard, is highly sensitive to the electronic environment of the phenyl ring, making it a valuable probe for confirming the substitution pattern. nih.govcolorado.edu

Diastereomeric Analysis: While this compound itself is not chiral, it can be used to derivatize chiral alcohols or amines. The resulting products are diastereomeric esters or amides. NMR spectroscopy, particularly ¹H and ¹⁹F NMR, is a powerful method for analyzing these diastereomers. The signals of protons or fluorine atoms near the newly formed stereocenter will have slightly different chemical shifts in the two diastereomers, allowing for the determination of enantiomeric excess (ee) of the original chiral substrate. sigmaaldrich.com This is a common application of chiral derivatizing agents in stereochemical analysis.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~ 7.4 - 7.7 | Multiplet | Ar-H |

| ¹H | ~ 4.3 | Singlet | -CH₂ COCl |

| ¹³C | ~ 172 | Singlet | -C OCl |

| ¹³C | ~ 123 - 135 | Multiplets | Ar-C |

| ¹³C | ~ 124 (quartet) | Quartet | -C F₃ |

| ¹³C | ~ 55 | Singlet | -CH₂ COCl |

| ¹⁹F | ~ -63 | Singlet | -CF₃ |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. For this compound (C₉H₆ClF₃O), the calculated molecular weight is approximately 222.59 g/mol .

In a typical electron ionization (EI) mass spectrum, the following key features would be expected:

Molecular Ion Peak (M⁺): A peak corresponding to the intact molecule's mass (m/z ≈ 222 and 224 in a ~3:1 ratio due to the isotopes of chlorine, ³⁵Cl and ³⁷Cl). This peak confirms the molecular weight of the compound.

Key Fragmentation Peaks: The molecule fragments in a predictable manner, providing structural clues. Major fragmentation pathways include:

Loss of a chlorine radical (-Cl), leading to a prominent acylium ion at m/z ≈ 187.

Alpha-cleavage with loss of the •CH₂COCl radical, resulting in a fragment corresponding to the 3-(trifluoromethyl)phenyl cation at m/z ≈ 145.

Cleavage of the C-C bond between the phenyl ring and the methylene group, leading to the formation of a stable 3-(trifluoromethyl)benzyl cation (or its tropylium (B1234903) ion equivalent) at m/z ≈ 159.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (for ³⁵Cl) | Predicted Fragment Ion |

|---|---|

| 222 | [M]⁺ (Molecular Ion) |

| 187 | [M - Cl]⁺ |

| 159 | [CF₃C₆H₄CH₂]⁺ |

| 145 | [CF₃C₆H₄]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a few very characteristic absorption bands.

Carbonyl (C=O) Stretch: A very strong and sharp absorption band is expected at a high frequency, characteristic of an acid chloride, typically in the range of 1785–1815 cm⁻¹. This peak is a definitive indicator of the acetyl chloride functional group.

Carbon-Fluorine (C-F) Stretches: Strong absorption bands corresponding to the stretching vibrations of the C-F bonds in the trifluoromethyl group would be prominent in the 1100–1400 cm⁻¹ region.

Aromatic C-H and C=C Stretches: Weaker absorptions for aromatic C-H stretching would appear just above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations would be seen in the 1450–1600 cm⁻¹ region.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| ~ 3050 - 3100 | Medium-Weak | Aromatic C-H Stretch |

| ~ 1800 | Strong, Sharp | Acid Chloride C=O Stretch |

| ~ 1450 - 1600 | Medium | Aromatic C=C Stretch |

| ~ 1100 - 1400 | Strong | C-F Stretch |

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, thereby allowing for accurate purity assessment and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Stereospecific Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection power of MS. However, the high reactivity and low thermal stability of acyl chlorides like this compound can make direct analysis challenging. conicet.gov.ar

A common strategy is to convert the acyl chloride into a more stable, volatile derivative prior to analysis. sigmaaldrich.comresearchgate.net For instance, reaction with an alcohol (e.g., methanol) converts it to the corresponding ester, which is more amenable to GC analysis.

For stereospecific analysis, a chiral alcohol or amine is reacted with the acyl chloride. If the starting material, 3-(Trifluoromethyl)phenylacetic acid, were resolved into its enantiomers, the resulting acetyl chloride could be analyzed for enantiomeric purity. This is typically done by reacting it with a chiral alcohol to form diastereomeric esters. These diastereomers have different physical properties and can be separated on a standard (achiral) capillary GC column. The relative peak areas of the two diastereomers in the chromatogram are then used to determine the enantiomeric purity of the sample.

High-Performance Liquid Chromatography (HPLC) for Enantioseparation and Purity Evaluation

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds.

Purity Evaluation: Due to the reactivity of the acyl chloride group with common reversed-phase solvents like water and methanol (B129727), direct purity analysis by HPLC requires careful method development. americanpharmaceuticalreview.com One approach is to use normal-phase chromatography with a non-protic mobile phase (e.g., hexane (B92381) and ethyl acetate) and a silica (B1680970) or diol column. Alternatively, the compound can be derivatized into a stable ester or amide, which can then be easily analyzed using standard reversed-phase HPLC methods (e.g., on a C18 column with a water/acetonitrile mobile phase).

Enantioseparation: If the parent compound, 3-(Trifluoromethyl)phenylacetic acid, is chiral, HPLC is the primary method for separating its enantiomers. This is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for this purpose. researchgate.netmdpi.com The enantiomers interact differently with the chiral selector on the column, leading to different retention times and enabling their separation and quantification. The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is critical for achieving optimal resolution. nih.gov This technique is crucial for evaluating the enantiomeric purity of the final product.

Analytical Methodologies for Characterization and Purity Assessment in Research

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a fundamental analytical technique widely employed in organic synthesis to qualitatively monitor the progress of chemical reactions. It offers a rapid, simple, and cost-effective method to determine the consumption of starting materials, the formation of products, and the presence of any byproducts or intermediates. For highly reactive compounds such as acyl chlorides, specific considerations and indirect methods are necessary for accurate monitoring.

The direct application of acyl chlorides, including 3-(Trifluoromethyl)phenylacetyl chloride, onto a standard silica (B1680970) gel TLC plate is often problematic. Silica gel is inherently acidic and contains adsorbed water, which can readily hydrolyze the reactive acyl chloride back to its corresponding carboxylic acid, in this case, 3-(Trifluoromethyl)phenylacetic acid. sciencemadness.orgresearchgate.net This on-plate reaction can result in streaking, inaccurate retention factor (Rf) values, and a misleading representation of the reaction mixture's actual composition. sciencemadness.orgreddit.com

To circumvent this issue, an indirect monitoring method is typically employed. This involves taking a small aliquot of the reaction mixture and "quenching" it with a nucleophilic solvent, most commonly an alcohol like methanol (B129727) or ethanol. researchgate.netreddit.com This process rapidly converts the unstable this compound into its corresponding stable ester derivative, such as Methyl 3-(trifluoromethyl)phenylacetate or Ethyl 3-(trifluoromethyl)phenylacetate. reddit.com This stable derivative can then be reliably analyzed by TLC without degradation on the plate.

The progress of the reaction is monitored by observing the changes in the TLC profile over time. A typical TLC plate for monitoring such a reaction would have three lanes:

Starting Material (SM): A spot of the initial reactant, 3-(Trifluoromethyl)phenylacetic acid.

Co-spot: A lane where both the starting material and the quenched reaction mixture are spotted together to help in distinguishing between spots with similar Rf values. rochester.edulibretexts.org

Reaction Mixture (RM): A spot of the quenched aliquot from the reaction vessel. libretexts.org

The plate is developed in a suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate), chosen to achieve optimal separation of the components. ualberta.ca Visualization is commonly achieved under a UV lamp (254 nm), as the aromatic rings in the reactant and product are UV-active. ictsl.net

A successful reaction is indicated by the gradual disappearance of the starting material spot in the reaction mixture lane and the concurrent appearance and intensification of a new spot corresponding to the ester derivative. libretexts.org The starting carboxylic acid is significantly more polar than the resulting ester, and therefore, the product spot will have a higher Rf value (it will travel further up the plate) than the starting material spot. utdallas.eduwisc.edu The reaction is generally considered complete when the starting material spot is no longer visible in the reaction mixture lane. libretexts.org

The following table illustrates hypothetical data from monitoring the conversion of 3-(Trifluoromethyl)phenylacetic acid to this compound (analyzed as its methyl ester derivative).

Table 1: Hypothetical TLC Monitoring of this compound Synthesis

| Time (hours) | Starting Material Rf (3-(Trifluoromethyl)phenylacetic acid) | Product Rf (Methyl 3-(trifluoromethyl)phenylacetate) | Observations on Reaction Mixture Lane |

| 0 | 0.25 | - | A single, strong spot corresponding to the starting material is observed. |

| 1 | 0.25 | 0.60 | The starting material spot has diminished in intensity, and a new, distinct spot for the product derivative has appeared. |

| 2 | 0.25 | 0.60 | The starting material spot is very faint, while the product derivative spot has become the dominant spot. |

| 3 | - | 0.60 | The starting material spot is no longer detectable. The reaction is considered complete. |

| Mobile Phase: 30% Ethyl Acetate in Hexanes; Stationary Phase: Silica Gel 60 F254; Visualization: UV light (254 nm). |

This indirect TLC method, while adding an extra quenching step, provides a reliable and effective means to track the synthesis of reactive acyl chlorides like this compound, ensuring that the reaction is driven to completion before proceeding with workup and purification.

Theoretical and Computational Investigations of 3 Trifluoromethyl Phenylacetyl Chloride

Application of Density Functional Theory (DFT) in Reaction Mechanism Studies

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and energetics of molecules, including reaction intermediates and transition states. For acyl chlorides, DFT studies can help to distinguish between different possible reaction mechanisms, such as the concerted (SN2-like) pathway and the stepwise addition-elimination pathway.

The presence of the trifluoromethyl group (-CF3) at the meta-position of the phenyl ring is known to have a significant impact on the electronic properties of the molecule. The -CF3 group is a strong electron-withdrawing group, primarily through the inductive effect. This electronic perturbation influences the stability of intermediates and the energy barriers of transition states in chemical reactions.

In the context of nucleophilic acyl substitution reactions of 3-(Trifluoromethyl)phenylacetyl chloride, DFT calculations would be instrumental in:

Mapping the Potential Energy Surface: DFT can be used to calculate the energies of reactants, products, intermediates, and transition states along the reaction coordinate. This allows for the construction of a detailed potential energy surface that reveals the most likely reaction pathway.

Characterizing Transition States: By locating and characterizing the transition state structures, DFT provides information about the geometry and electronic nature of the highest-energy point along the reaction pathway. For instance, in an addition-elimination mechanism, DFT can model the tetrahedral intermediate and the transition states leading to its formation and breakdown.

Evaluating Substituent Effects: DFT calculations can quantify the effect of the 3-trifluoromethyl group on the reaction mechanism. By comparing the computed reaction profiles of this compound with that of unsubstituted phenylacetyl chloride, researchers can isolate the electronic influence of the -CF3 group. It is expected that the electron-withdrawing nature of the -CF3 group would stabilize the negatively charged tetrahedral intermediate in an addition-elimination mechanism, potentially favoring this pathway.

Computational Approaches to Solvolysis Kinetics

The solvolysis of acyl chlorides, including phenylacetyl chlorides, is a classic area of physical organic chemistry where computational methods can complement experimental kinetic studies. These reactions often proceed through competing mechanisms: a direct displacement (SN2-like) or an ionization mechanism (SN1-like) leading to an acylium ion intermediate, and a bimolecular addition-elimination pathway.

The choice of mechanism is highly dependent on the solvent and the substituents on the phenyl ring. Computational approaches to understanding the solvolysis kinetics of this compound would involve:

Modeling Solvent Effects: Solvation plays a critical role in solvolysis reactions. Computational models, such as the Polarizable Continuum Model (PCM), can be used in conjunction with DFT to simulate the solvent environment and calculate the free energies of activation in different solvents. This allows for the prediction of how the reaction rate will change with solvent polarity and nucleophilicity.

Calculating Rate Constants: Using transition state theory, the calculated activation free energies can be used to estimate the theoretical rate constants for solvolysis. These can then be compared with experimental data to validate the proposed mechanism.

Investigating the Grunwald-Winstein Relationship: The Grunwald-Winstein equation is an empirical relationship used to correlate the rates of solvolysis reactions. Computational chemistry can provide a theoretical basis for the parameters in this equation by calculating the sensitivity of the reaction rate to solvent nucleophilicity and ionizing power. For phenylacetyl chlorides, studies have shown a spectrum of mechanisms, and the strong electron-withdrawing 3-trifluoromethyl group would be expected to disfavor the formation of a positively charged acylium ion intermediate, thus shifting the mechanism away from a pure SN1 pathway.

Table 1: Expected Mechanistic Trends in the Solvolysis of Phenylacetyl Chlorides

| Substituent | Expected Dominant Mechanism in Polar Protic Solvents | Rationale |

| Electron-donating | More likely to proceed via an ionization (SN1-like) mechanism | Stabilizes the formation of the acylium ion intermediate. |

| Unsubstituted | Mixed or borderline mechanisms (SN1/SN2, addition-elimination) | Intermediate case. |

| Electron-withdrawing (e.g., 3-CF3) | More likely to proceed via an addition-elimination mechanism | Destabilizes the acylium ion intermediate and stabilizes the tetrahedral intermediate. |

Modeling of Reactivity and Stereoselectivity

Computational modeling can also be a powerful tool for predicting the reactivity and stereoselectivity of reactions involving chiral molecules. While this compound itself is not chiral, it can react with chiral nucleophiles to produce diastereomeric products. Understanding and predicting the stereochemical outcome of such reactions is of great importance in asymmetric synthesis.

Computational modeling in this area would focus on:

Transition State Modeling of Stereoselective Reactions: In reactions with chiral nucleophiles, DFT can be used to model the transition states leading to the different diastereomeric products. By comparing the calculated activation energies for these transition states, it is possible to predict which diastereomer will be formed in excess.

Analysis of Non-covalent Interactions: The stereoselectivity in many reactions is governed by subtle non-covalent interactions, such as steric hindrance, hydrogen bonding, and electrostatic interactions, in the transition state. Computational models can visualize and quantify these interactions, providing a detailed understanding of the origins of stereoselectivity.

Predicting the Effects of Chiral Auxiliaries or Catalysts: If a chiral catalyst is used to control the stereochemistry of a reaction involving this compound, computational modeling can be employed to understand the catalyst-substrate interactions and predict the enantiomeric excess of the product.

The electron-withdrawing nature of the 3-trifluoromethyl group can influence the geometry and electronics of the transition states, which in turn can affect the stereochemical outcome of the reaction. For example, it might alter the charge distribution in the transition state, thereby modifying its interaction with a chiral catalyst or nucleophile.

Future Research Directions and Emerging Trends

Sustainable and Green Chemistry Approaches in the Synthesis of Trifluoromethylated Acyl Chlorides

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize environmental impact and improve safety. acsgcipr.orggreenchemistry.school For the synthesis of trifluoromethylated acyl chlorides, research is moving away from traditional methods that may use hazardous reagents or generate significant waste. Future approaches are likely to focus on several key areas:

Atom Economy: Developing synthetic routes that maximize the incorporation of all starting materials into the final product.

Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. ejcmpr.com For example, phase-transfer catalysis using aqueous bifluoride solutions offers a scalable method for synthesizing acyl fluorides from acyl chlorides, avoiding more hazardous fluorinating agents. organic-chemistry.org

Energy Efficiency: Utilizing methods like microwave irradiation or flow chemistry, which can reduce reaction times and energy consumption compared to conventional heating. acs.orgresearchgate.net

Renewable Feedstocks: Investigating the use of bio-based starting materials to reduce reliance on petrochemicals.

One promising strategy is the direct conversion of carboxylic acids to acyl fluorides, which are often easier to handle and can be more selective than acyl chlorides. beilstein-journals.org Recent developments have shown that reagents like 2-(trifluoromethylthio)benzothiazolium triflate can mediate this transformation under mild conditions. beilstein-journals.org The application of such greener methods to the synthesis of 3-(Trifluoromethyl)phenylacetyl chloride and its derivatives is a key area for future research.

Table 1: Principles of Green Chemistry in Acyl Halide Synthesis

| Principle | Application in Trifluoromethylated Acyl Chloride Synthesis | Potential Benefit |

|---|---|---|

| Waste Prevention | One-pot synthesis protocols that avoid intermediate purification steps. | Reduced solvent use and material loss. |

| Atom Economy | Catalytic methods that incorporate a high percentage of atoms from reactants into the product. | Minimized by-product formation. |

| Less Hazardous Synthesis | Replacing traditional chlorinating agents (e.g., thionyl chloride) with safer alternatives or developing catalytic routes. pjoes.com | Improved operator safety and reduced environmental impact. |

| Catalysis | Use of catalytic quantities of reagents instead of stoichiometric amounts. | Increased efficiency and reduced waste. |

| Energy Efficiency | Employing continuous flow reactors or microwave-assisted synthesis to reduce reaction times and energy inputs. acs.orgresearchgate.net | Lower operational costs and carbon footprint. |

Development of Novel Catalytic Systems for Transformations Involving this compound

Catalysis is at the heart of modern organic synthesis, enabling efficient and selective chemical transformations. cas.cn For a reactive intermediate like this compound, novel catalytic systems are being developed to control its reactivity in reactions such as amidation, esterification, and cross-coupling.

Transition Metal Catalysis: Palladium, copper, and nickel catalysts are instrumental in forming C-C and C-heteroatom bonds. chinesechemsoc.org For instance, a nickel-catalyzed method for the direct monofluoromethylthiolation of in situ generated acyl chlorides has been reported, showcasing the potential for functionalizing the acyl chloride moiety. researchgate.net Silver-catalyzed reactions are also emerging as a choice for fluorination and trifluoromethylation processes. researchgate.net

Photoredox Catalysis: Visible-light-induced catalysis offers a mild and powerful way to generate reactive intermediates. acs.org This approach could enable novel transformations of this compound by accessing radical pathways that are complementary to traditional ionic reactions. chinesechemsoc.org

Organocatalysis: The use of small organic molecules as catalysts avoids the cost and potential toxicity of transition metals. Chiral organocatalysts could be employed in reactions with this compound to achieve asymmetric synthesis.

Future work will likely focus on developing catalysts with higher turnover numbers, broader substrate scopes, and improved functional group tolerance, allowing for the late-stage functionalization of complex molecules. acs.org

Advancements in Stereoselective Synthesis and Derivatization Strategies

The three-dimensional arrangement of atoms in a molecule is critical for its biological activity. Stereoselective synthesis—the ability to produce a single desired stereoisomer—is therefore a cornerstone of modern drug discovery. nih.gov When this compound is used to synthesize chiral molecules, controlling the stereochemical outcome is paramount.

Advancements in this area include:

Chiral Auxiliaries: Using a chiral molecule that temporarily attaches to the substrate to direct the stereochemical course of a reaction. Diastereomers are separated, and the auxiliary is then removed. The use of chiral alcohols like menthol (B31143) in the preparation of sulfinates is a classic example of this approach. nih.gov

Chiral Catalysts: Employing catalysts that are themselves chiral to create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.

Frustrated Lewis Pairs (FLP): This emerging strategy has been used for the stereoselective activation of C-F bonds in geminal difluoroalkanes, demonstrating a novel approach to creating stereoenriched fluorinated compounds. nih.gov

A related compound, (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride, is widely used as a chiral derivatizing agent to determine the enantiomeric purity and absolute configuration of alcohols and amines. sigmaaldrich.com Future research will focus on developing new, highly efficient chiral catalysts and reagents for the stereoselective transformation of substrates using acyl chlorides like this compound.

Scalability and Process Optimization in Related Industrial Synthesis